molecular formula C18H23N5 B12921779 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine CAS No. 919496-09-6

1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine

Cat. No.: B12921779
CAS No.: 919496-09-6
M. Wt: 309.4 g/mol
InChI Key: QQMXLJSAOUVPLI-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine (CAS 919496-09-6) is a high-purity chemical compound with a molecular formula of C18H23N5 and a molecular weight of 309.41 g/mol. This complex organic molecule features a piperazine core, a common structural motif in pharmaceuticals, which is substituted with a cyclopropyl group and integrated into a pyrimidine-phenyl-methanamine scaffold. The piperazine structural class has demonstrated significant relevance in oncology research. Piperazine-containing molecules have been identified as key components in the development of novel cancer therapeutics, with specific applications as kinase inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors . PARP inhibitors, in particular, represent a promising class of targeted therapy, especially in breast cancer research, as they can induce synthetic lethality in cancer cells with specific DNA repair deficiencies . The structural features of this compound suggest potential for similar research applications in modulating key enzymatic pathways involved in cell proliferation and survival. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local and national regulations.

Properties

CAS No.

919496-09-6

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

[4-[2-(4-cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl]methanamine

InChI

InChI=1S/C18H23N5/c19-11-14-1-3-15(4-2-14)16-12-20-18(21-13-16)23-9-7-22(8-10-23)17-5-6-17/h1-4,12-13,17H,5-11,19H2

InChI Key

QQMXLJSAOUVPLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3=NC=C(C=N3)C4=CC=C(C=C4)CN

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropyl-Substituted Piperazine Intermediate

The cyclopropylpiperazine fragment is typically prepared by acylation or alkylation of piperazine with cyclopropyl-containing reagents.

  • Method: Reaction of piperazine with cyclopropylcarbonyl chloride or cyclopropylcarbonyl derivatives under mild conditions.
  • Conditions: Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 16–18 hours.
  • Yield: Approximately 60% yield of cyclopropyl(piperazin-1-yl)methanone intermediate after purification by column chromatography.
Step Reagents & Conditions Yield Notes
Acylation of piperazine Cyclopropylcarbonyl chloride, EDCI, HOBt, triethylamine, DCM, 20°C, 16h 60% Purification by silica gel chromatography

Construction of the Pyrimidine Core and Substitution

The pyrimidine ring bearing the piperazine substituent is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Method: Coupling of 5-halopyrimidine derivatives with the cyclopropylpiperazine intermediate.
  • Conditions: Heating in polar aprotic solvents such as 1-methyl-2-pyrrolidinone (NMP) with bases like N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (140°C) in sealed tubes for 16–96 hours.
  • Yield: Yields range from 57% to 86% depending on reaction time and conditions.
Step Reagents & Conditions Yield Notes
Coupling with 5-halopyrimidine Cyclopropyl(piperazin-1-yl)methanone, DIPEA, NMP, 140°C, sealed tube, 16–96h 57–86% Longer reaction times improve yield

Attachment of the Phenylmethanamine Moiety

The final step involves linking the pyrimidine-piperazine intermediate to the 4-substituted phenylmethanamine.

  • Method: Nucleophilic substitution or reductive amination on a suitable pyrimidinyl-phenyl precursor.
  • Conditions: Typically performed in methanol or dichloromethane at ambient temperature for 24 hours.
  • Purification: Flash column chromatography or preparative HPLC to isolate the pure product.
Step Reagents & Conditions Yield Notes
Coupling with phenylmethanamine Methanol, 20°C, 24h 38% (reported for similar analogs) Purification by chromatography

Representative Synthetic Route Summary

Step Intermediate/Product Key Reagents Conditions Yield (%)
1 Cyclopropyl(piperazin-1-yl)methanone Cyclopropylcarbonyl chloride, EDCI, HOBt, TEA, DCM RT, 16h 60
2 Pyrimidine-piperazine intermediate 5-halopyrimidine, DIPEA, NMP 140°C, sealed tube, 16–96h 57–86
3 Final compound 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine Phenylmethanamine derivative, MeOH 20°C, 24h ~38 (analogous)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenylmethanamine group to yield reduced derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with these targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring or pyrimidine-phenyl backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Piperazine Substituent Molecular Weight CAS RN Source
1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine Cyclopropyl ~323.4 (calculated) Not available Hypothetical
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine Methyl 219.32 879896-50-1
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Methyl 205.29 672325-37-0
Cathepsin S-bound ligand (PDB: 5QCB) Cyclopropyl (with additional substituents) ~800 (estimated) Not available

Key Observations:

  • Molecular Weight : The target compound is heavier than simpler methylpiperazine analogs, which may influence bioavailability.

Biological Activity

1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its interaction with various biological targets. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₂₁H₂₅N₅
Molecular Weight: 365.46 g/mol
LogP: 4.8 (indicating lipophilicity)
Hydrogen Bond Donors: 2
Hydrogen Bond Acceptors: 8
Rotatable Bonds: 8

The compound features a complex structure that includes a pyrimidine ring and a cyclopropylpiperazine moiety, which are crucial for its biological activity.

Research indicates that 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine interacts primarily with the muscarinic acetylcholine receptors (mAChRs) , particularly the M4 subtype. This interaction suggests potential applications in treating neurological disorders, as M4 receptor antagonists have been linked to reducing symptoms associated with conditions such as schizophrenia and Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported as follows:

CompoundIC50 (μM)Target Enzyme
3b19.45COX-1
4b26.04COX-1
3a42.1COX-2
4d23.8COX-2

These results indicate that the compound's derivatives can effectively modulate inflammatory responses by inhibiting these enzymes .

In Vivo Studies

In vivo experiments using carrageenan-induced paw edema models have shown that derivatives of this compound possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective dose (ED50) values for selected derivatives were as follows:

CompoundED50 (μM)Comparison DrugED50 (μM)
711.60Indomethacin9.17
88.23Indomethacin9.17
99.47Indomethacin9.17

These findings underscore the potential of this compound in developing new anti-inflammatory therapies .

Case Studies

Several studies have evaluated the therapeutic potential of related compounds in clinical settings:

  • Schizophrenia Treatment:
    • A study explored the efficacy of M4 receptor antagonists in alleviating negative symptoms of schizophrenia, highlighting the role of compounds similar to 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine in enhancing cognitive function and mood stabilization in patients .
  • Neurodegenerative Diseases:
    • Research indicated that targeting mAChRs could mitigate neurodegenerative processes, suggesting that this compound may play a role in future therapies for Alzheimer's disease by modulating cholinergic signaling pathways .

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